Rifalazil (KRM-1648) is a semisynthetic rifamycin derivative belonging to the benzoxazinorifamycin class. [, ] It is characterized by a distinct planar benzoxazine ring that distinguishes it from other rifamycins like rifampin. [] Rifalazil has garnered considerable attention in scientific research due to its potent antibacterial activity against a wide range of bacteria, including Mycobacterium tuberculosis, Chlamydia pneumoniae, Chlamydia trachomatis, Helicobacter pylori, and Clostridium difficile. [, , , , , , , ] Its high intracellular levels and excellent tissue penetration make it particularly promising for treating intracellular pathogens like Chlamydia species. [, ]
While specific details of the complete synthesis of Rifalazil are not extensively detailed in the provided papers, [] focuses on the extractive biotransformation process used to produce a challenging-to-synthesize metabolite of Rifalazil, 32-hydroxy-rifalazil. This process utilizes mouse liver microsomes and leverages a hydrophobic polymeric resin to address Rifalazil's low solubility and reactivity in predominantly aqueous microsomal systems. [] Various parameters, including resin type and quantity, cofactor recycling, biocatalyst and Rifalazil concentrations, temperature, and agitation rate, were optimized to enhance volumetric productivity. [] This extractive biotransformation method enabled the successful synthesis of 32-hydroxy-rifalazil on a multi-milligram scale. []
The provided papers primarily focus on the metabolic transformations of Rifalazil rather than specific chemical reactions it undergoes. [, ] The major metabolic pathways identified in mice and humans involve 25-deacetylation and 32-hydroxylation. [, ] These biotransformations occur predominantly in the microsomal fraction of the liver, implicating microsomal enzymes in the metabolism of Rifalazil. [] Studies utilizing inhibitors suggest that 25-deacetylation is primarily mediated by carboxylesterases, while 32-hydroxylation is primarily catalyzed by cytochrome P450 (CYP) 3A4. []
Rifalazil, like other rifamycins, exerts its antibacterial activity by inhibiting bacterial DNA-dependent RNA polymerase. [, , ] It binds to the β subunit of RNA polymerase, specifically within the rifamycin resistance-determining region (RRDR) encoded by the rpoB gene. [, ] This binding interferes with the transcription process, effectively preventing bacterial RNA synthesis and ultimately leading to bacterial cell death. [] Notably, Rifalazil retains activity against rifampin-resistant bacterial strains due to its ability to bind effectively to RNA polymerase variants carrying mutations in the RRDR. [, , , ]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5